molecular formula C5H4N4O B1417698 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one CAS No. 76044-31-0

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Cat. No.: B1417698
CAS No.: 76044-31-0
M. Wt: 136.11 g/mol
InChI Key: JDPCCIANHKTFII-UHFFFAOYSA-N
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Description

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyrimidinone scaffold. Its structure is defined by the [1,5-c] fusion pattern, where the triazole ring (positions 1, 2, 4) merges with the pyrimidinone at positions 1 and 5 (Figure 1). This arrangement creates distinct electronic and steric environments, influencing its chemical reactivity and biological interactions.

Scientific Research Applications

Anticancer Agents

One of the most prominent applications of 6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one derivatives is in the development of anticancer agents. Research indicates that these compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, studies have shown that specific derivatives exhibit potent inhibitory activity against CDK-2, demonstrating potential as therapeutic agents for cancer treatment .

Antiviral Activity

Additionally, derivatives of this compound have been explored for their antiviral properties. A study identified triazolo-pyrimidine analogs that effectively inhibit viral replication by targeting key viral components involved in RNA transcription and replication processes . The structural similarities to purines allow these compounds to interfere with viral enzyme functions.

Anti-inflammatory and Analgesic Properties

Research has also highlighted the anti-inflammatory and analgesic effects of certain derivatives. Compounds derived from this compound have shown promise in reducing inflammation and pain in preclinical models, suggesting their potential utility in treating inflammatory diseases .

Herbicides

The compound has been investigated for its herbicidal properties. Alkoxy-substituted derivatives of this compound have been patented as selective pre- and post-emergence herbicides. These compounds target specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crop species .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves several methods including cyclocondensation reactions and oxidative cyclization techniques. The choice of substituents at various positions on the triazole and pyrimidine rings significantly influences the biological activity of the resulting compounds.

Case Studies on SAR

Several studies have focused on optimizing the structure of triazolo-pyrimidine derivatives to enhance their potency and selectivity:

  • A focused screening campaign identified derivatives with improved selectivity for CDK-2 over GSK-3β, showcasing the importance of substituent variation in achieving desired pharmacological profiles .
  • Another study demonstrated that modifications at the 6-position significantly impacted antiviral efficacy against specific viral strains .

References Table

Application AreaKey FindingsSource
Medicinal ChemistryPotent CDK inhibitors; antiviral activity against RNA viruses , ,
Agricultural ApplicationsEffective pre- and post-emergence herbicides targeting specific plant pathways
Structure-Activity RelationshipsVariations in substitution lead to significant differences in biological activity ,

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Isomeric Variations: [1,5-c] vs. [1,5-a] and [4,3-c] Derivatives

The fusion position of the triazole and pyrimidine rings critically impacts physicochemical properties:

  • [1,5-c] Isomers: Characterized by downfield shifts in $ ^1H $-NMR for protons at C3 and C5 due to electron-withdrawing effects of the pyrimidinone carbonyl. For example, 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 8) exhibits C5-H at δ 8.90 ppm, distinct from [4,3-c] isomers .
  • [1,5-a] Isomers: Differ in ring connectivity, as seen in 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CID 136350692), where the triazole merges at pyrimidine positions 1 and 5-a. This isomer shows altered solubility and hydrogen-bonding capacity .
  • [4,3-c] Isomers : Exhibit upfield shifts for C3-CH$3$ and C5-H protons (e.g., δ 2.65 ppm for C3-CH$3$ in Compound 7) due to reduced deshielding .

Table 1: $ ^1H $-NMR Chemical Shifts of Key Protons in Triazolopyrimidinones

Compound C3-H/C3-CH$_3$ (δ, ppm) C5-H (δ, ppm) Fusion Position Reference
[1,5-c] Derivative (8) 8.90 8.90 [1,5-c]
[4,3-c] Derivative (7) 2.65 (CH$_3$) 8.30 [4,3-c]
[1,5-a] Derivative (CID 15) 1.90–0.80 (m, cyclopropane) - [1,5-a]

Substituent Effects on Bioactivity

Modifications at positions 2, 5, and 7 significantly alter pharmacological profiles:

  • Adenosine Receptor Antagonism: 2-(Furan-2-yl)-7-phenyl Derivatives: Exhibit nanomolar affinity for A${2A}$ (e.g., Compound 8g, IC${50}$ < 10 nM) and A$3$ receptors (e.g., K$i$ = 8.1 nM for Compound 5b) . Trifluoromethyl Groups: Enhance selectivity for A$_3$ receptors (e.g., Compound 5j, >1000-fold selectivity) .
  • Antimicrobial Activity :
    • 5-Thiolate Derivatives : Potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates (e.g., 102a) show MIC = 12.5 µg/mL against S. aureus .
    • Methoxy and Chloro Substituents : Improve solubility but reduce potency compared to thiolates .

Table 2: Biological Activity of Selected Triazolopyrimidinones

Compound Target Activity IC${50}$/K$i$ Selectivity Reference
8g A$_{2A}$ Antagonist <10 nM High for A$_{2A}$
5b A$_3$ Antagonist 8.1 nM >1000-fold vs. others
102a (K$^+$ thiolate) Antibacterial (S. aureus) MIC = 12.5 µg/mL Broad-spectrum

Multi-Component Reactions (MCRs)

  • Triazolo[1,5-a]pyrimidine-6-carboxamides : Synthesized via one-pot reactions of aldehydes, 1H-1,2,4-triazole-3,5-diamine, and acetoacetamides in DMF with p-toluenesulfonic acid (43–66% yields) .
  • [1,5-c] Derivatives : Produced by cyclization of pyrazolo precursors with triethyl orthoformate or formic acid, favoring thermodynamically stable isomers .

Physicochemical and Pharmacokinetic Properties

  • Tautomerism : 5-Thio-substituted derivatives undergo tautomeric shifts between thione and thiol forms, affecting binding to biological targets .
  • Solubility : Methoxy groups (e.g., 2,6-dimethoxy derivatives) enhance aqueous solubility but may reduce membrane permeability .
  • Metabolic Stability : Fluorine and trifluoromethyl substituents improve metabolic stability, as seen in A$_3$ antagonists .

Biological Activity

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a heterocyclic compound with significant biological activity, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4N4_4O
  • Molecular Weight : 136.11 g/mol
  • CAS Number : 76044-31-0

The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) and phosphodiesterase 1B (PDE1B).

Targets and Pathways

  • CDK2 Inhibition : CDK2 is crucial for cell cycle regulation. The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest in cancer cells.
  • PDE1B Inhibition : This enzyme plays a role in cAMP-mediated signal transduction. Inhibition can affect various cellular processes including apoptosis and proliferation.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)Notes
MCF-73.91Breast cancer
HCT-1160.53Colon cancer
A5490.98Lung cancer

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Enzyme Inhibition

The compound has been shown to inhibit several enzymes effectively:

  • CDK2 : Significant inhibitor with IC50_{50} values in the low micromolar range.
  • PDE1B : Demonstrated oral bioavailability and brain penetration in related compounds .

Study on Antitumor Activity

In a study evaluating the effects of various triazolo-pyrimidine derivatives on cancer cell lines, it was found that this compound significantly inhibited cell proliferation and induced apoptosis through the suppression of ERK signaling pathways .

Toxicity Assessment

Research indicated that while exhibiting potent anticancer properties, the compound also showed selective toxicity towards cancer cells compared to normal cells. For instance, its IC50_{50} against normal Vero cells was substantially higher than that against MCF-7 cells .

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology:

  • Adenosine Receptor Antagonism : The compound has been explored as a potential antagonist for human A3 adenosine receptors, which are implicated in various physiological processes .
  • Antibacterial and Antiviral Activities : Some derivatives have shown promising antibacterial and antiviral properties .

Q & A

Q. What are the common synthetic routes for 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one, and what experimental conditions optimize yield?

Basic
The compound is typically synthesized via oxidative cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane, followed by a Dimroth rearrangement under mild conditions to yield the [1,5-c] isomer. This method achieves moderate to high yields (55–85%) and avoids harsh reagents . Alternatively, hydrazine cyclization of chloropyrimidines with cyanogen bromide, followed by Dimroth rearrangement, is effective but requires careful control of reaction time and temperature to prevent side products .

Q. How does the Dimroth rearrangement influence structural outcomes, and what strategies control its progression?

Advanced
The Dimroth rearrangement involves protonation of the triazole ring, ring opening, tautomerization, and re-closure to form the [1,5-c] isomer. Catalytic HCl accelerates this process, while prolonged reaction times or elevated temperatures can lead to undesired byproducts. Monitoring via ¹H NMR and TLC is critical to isolate intermediates . For controlled synthesis, use catalytic HCl (0.1–1 mol%) and maintain temperatures below 50°C to stabilize the desired product .

Q. What spectroscopic and chromatographic methods validate the structural integrity and purity of derivatives?

Basic
¹H NMR confirms regiochemistry (e.g., shifts at δ 8.2–8.5 ppm for H-2 and H-7 protons). Mass spectrometry (ESI-MS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) by detecting residual hydrazine or rearrangement intermediates .

Q. How do substitutions at the 5-position modulate A₃ adenosine receptor (AR) antagonism?

Advanced
5-Alkylaminopyrazolo[4,3-e]triazolo[1,5-c]pyrimidines exhibit nanomolar affinity for hA₃ AR. For example, (S)-α-phenylethylamino substitution at position 5 enhances selectivity (Kᵢ = 0.3 nM) by directing the N⁵ group toward the extracellular binding pocket. SAR studies suggest bulkier substituents (e.g., benzyl) improve potency but reduce solubility, requiring a balance in substituent design .

Q. What biological activities are associated with 6H-triazolopyrimidine derivatives?

Basic
Derivatives show diverse activities:

  • Antibacterial : Potassium 2-hetarylthiolates inhibit S. aureus (MIC 12.5 µg/mL), including methicillin-resistant strains .
  • Antitumor : 2-Thioxo derivatives exhibit moderate activity against NCI cancer cell lines (GI₅₀ ~10 µM) .
  • Neurological : PDE1 inhibitors (e.g., 6-benzyl derivatives) reduce neuroinflammation in preclinical models .

Q. How can contradictions in SAR for adenosine receptor subtypes (A₂A vs. A₃) be resolved?

Advanced
Conflicting SAR data arise from receptor subtype flexibility. Comparative docking studies using A₃ AR homology models and mutational analysis (e.g., Ala².₅₆⁶Glu) reveal that 5-substitution directionality determines selectivity. For A₂A antagonism, 8-carboxamide groups are critical, whereas A₃ favors 5-alkylamino moieties. Validate via radioligand binding assays across subtypes .

Q. What strategies improve metabolic stability in triazolopyrimidine-based drug candidates?

Advanced
Introducing trifluoroacetamide groups at the 2-position enhances lipophilicity and reduces hepatic clearance (e.g., N-{5-ethyl-triazoloquinazolin-2-yl}-2,2,2-trifluoroacetamide). Pair with deuterated alkyl chains or PEGylation to prolong half-life without compromising receptor affinity .

Q. How are purification challenges addressed during large-scale synthesis?

Basic
Column chromatography (silica gel, ethyl acetate/hexane) isolates crude products, while recrystallization from ethanol/water mixtures removes polar impurities. For halogenated derivatives, use reverse-phase HPLC with trifluoroacetic acid modifiers to improve peak resolution .

Q. What structural features enhance PDE1 inhibition potency?

Advanced
6-Benzyl substitution increases PDE1 binding affinity (IC₅₀ < 100 nM) by occupying a hydrophobic pocket near the catalytic site. Fluorine at position 7 improves blood-brain barrier penetration, as seen in 6-benzyl-7-fluoro derivatives .

Q. How are selective A₂A vs. A₃ antagonists designed using computational tools?

Advanced
Receptor-driven pharmacophore models identify key interactions:

  • A₃ : 5-Substituents orient toward transmembrane helix 2 (e.g., phenylethylamino).
  • A₂A : 8-Carboxamides form hydrogen bonds with Asn²⁵³. Use molecular dynamics simulations to optimize substituent conformations and validate with free-energy perturbation (FEP) calculations .

Properties

IUPAC Name

6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPCCIANHKTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504110
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76044-31-0
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76044-31-0
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Synthesis routes and methods

Procedure details

To a suspension of the product of Example 42 (500 mg) in ethanol (20 mL) is added 4N aqueous sodium hydroxide (1 mL) and the whole stirred at reflux under nitrogen for 2 hours. It is cooled, filtered and the filtrate neutralized with glacial acetic acid with ice cooling to produce the solid 9-carboxymethyl-2-(2-fluorophenyl)-7,8,9,10-tetrahydropyrido[3,4-e][(1,2,4]triazolo[1,5-c]pyrimidin-5(6H)one.
Name
product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

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